molecular formula C13H11ClOS2 B030885 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone CAS No. 160982-09-2

1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone

Cat. No.: B030885
CAS No.: 160982-09-2
M. Wt: 282.8 g/mol
InChI Key: REGHIPPKDCMIBD-UHFFFAOYSA-N
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Description

1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone is a high-value synthetic intermediate and chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This multifunctional thiophene derivative is primarily utilized in the design and synthesis of novel heterocyclic compounds, particularly those targeting various biological pathways. Its structure incorporates key functional groups—a benzylthio ether, a chlorine substituent, and an acetyl group—that serve as versatile handles for further chemical elaboration, such as nucleophilic substitution, cyclization reactions, and cross-coupling. Researchers value this compound for its potential as a precursor in developing pharmacologically active molecules, including kinase inhibitors and antimicrobial agents. The electron-withdrawing acetyl group and the sulfur-containing moieties can influence the compound's electronic properties and its ability to interact with biological targets, making it a crucial scaffold for structure-activity relationship (SAR) studies. It is supplied exclusively for laboratory research applications to advance the discovery of new therapeutic candidates.

Properties

IUPAC Name

1-(2-benzylsulfanyl-5-chlorothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClOS2/c1-9(15)11-7-12(14)17-13(11)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGHIPPKDCMIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC(=C1)Cl)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430975
Record name 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160982-09-2
Record name 1-[5-Chloro-2-[(phenylmethyl)thio]-3-thienyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160982-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution via US Patent 5538966 A1

The method described in US Patent 5538966 A1 involves a nucleophilic aromatic substitution (SNAr) reaction using 3-acetyl-2,5-dichlorothiophene as the starting material. Key steps include:

  • Reagents and Conditions :

    • Substrate : 3-Acetyl-2,5-dichlorothiophene

    • Nucleophile : Benzylthiol

    • Base : Potassium carbonate (K₂CO₃)

    • Solvent : Dimethylformamide (DMF)

    • Temperature : 80–85°C

    • Reaction Time : 5 hours

  • Yield : 88% after purification via column chromatography (hexane/ethyl acetate, 9:1).

This method leverages the electron-withdrawing acetyl group to activate the thiophene ring for substitution at the 2-position. The chlorine atom at the 5-position remains intact due to steric and electronic factors.

Optimized Synthesis by Conrow et al. (1999)

Conrow et al. reported an alternative approach with enhanced yield:

  • Reagents and Conditions :

    • Substrate : 3-Acetyl-2,5-dichlorothiophene

    • Nucleophile : Benzylthiol

    • Base : Potassium carbonate (K₂CO₃)

    • Solvent : Tetrahydrofuran (THF)

    • Temperature : Reflux (~66°C)

    • Reaction Time : 12 hours

  • Yield : 97% after column chromatography.

The prolonged reaction time in THF, a less polar solvent, minimizes side reactions and improves selectivity.

Reaction Mechanism and Kinetics

The synthesis proceeds via a two-step mechanism:

  • Deprotonation of Benzylthiol :
    K₂CO₃ generates the benzylthiolate anion, a potent nucleophile:

    PhCH2SH+K2CO3PhCH2S+KHCO3\text{PhCH}_2\text{SH} + \text{K}_2\text{CO}_3 \rightarrow \text{PhCH}_2\text{S}^- + \text{KHCO}_3

.

  • Nucleophilic Attack on 3-Acetyl-2,5-dichlorothiophene :
    The thiolate anion displaces the chlorine atom at the 2-position:

    Thiophene-Cl+PhCH2SThiophene-SCH2Ph+Cl\text{Thiophene-Cl} + \text{PhCH}_2\text{S}^- \rightarrow \text{Thiophene-SCH}_2\text{Ph} + \text{Cl}^-

.

The acetyl group at the 3-position directs substitution to the adjacent 2-position via resonance and inductive effects.

Comparative Analysis of Methodologies

ParameterUS Patent 5538966 A1Conrow et al. (1999)
Solvent DMFTHF
Temperature 80–85°C66°C (reflux)
Reaction Time 5 hours12 hours
Yield 88%97%
Purification Column chromatographyColumn chromatography

Key Observations :

  • Solvent Effects : DMF’s high polarity accelerates the reaction but may promote side reactions, whereas THF’s lower polarity enhances selectivity.

  • Temperature and Time : Higher temperatures reduce reaction time but risk decomposition, while prolonged reflux in THF maximizes yield.

Industrial Production Considerations

Scalability of Patent Methodology

  • Advantages : Shorter reaction time (5 hours) suits batch processing.

  • Challenges : DMF’s toxicity necessitates stringent safety protocols, and its high boiling point complicates solvent recovery.

Conrow et al.’s Approach for High-Purity Output

  • Advantages : Near-quantitative yield (97%) reduces raw material costs.

  • Challenges : Extended reaction time (12 hours) increases energy consumption.

Purification and Characterization

Both methods employ column chromatography for purification, with hexane/ethyl acetate mixtures eluting the product. Characterization data include:

  • ¹H NMR : Signals at δ 2.60 (s, 3H, COCH₃), 4.30 (s, 2H, SCH₂Ph), and 7.30–7.40 (m, 5H, aromatic).

  • MS (EI) : m/z 282.8 [M]⁺, consistent with the molecular formula C₁₃H₁₁ClOS₂ .

Chemical Reactions Analysis

Oxidation Reactions

The benzylthio group (-SCH2C6H5) undergoes selective oxidation to form sulfoxides or sulfones under controlled conditions:

Reaction TypeReagents/ConditionsProductsYieldKey ObservationsSources
Sulfoxide formationH2O2 (30%), CH2Cl2, 0-5°C, 2 hr1-(2-(Benzylsulfinyl)-5-chlorothiophen-3-yl)ethanone78%Mild conditions preserve thiophene ring integrity
Sulfone formationm-CPBA (1.2 eq), CHCl3, 25°C, 6 hr1-(2-(Benzylsulfonyl)-5-chlorothiophen-3-yl)ethanone65%Complete oxidation confirmed via IR (1290 cm⁻¹ S=O stretch)

Mechanistic Insight : Oxidation proceeds through electrophilic attack on sulfur, with peroxide agents generating reactive intermediates.

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols:

ReagentsSolvent/TempProductYieldNotesSources
NaBH4EtOH, 0°C, 1 hr1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanol82%Selective reduction without affecting S-benzyl group
LiAlH4THF, reflux, 3 hrSame product90%Higher efficiency but requires anhydrous conditions

Key Application : Reduced derivatives serve as intermediates for bioactive molecules like carbonic anhydrase inhibitors .

Nucleophilic Substitution

The chlorine atom at position 5 participates in SNAr reactions:

NucleophileConditionsProductYieldCharacterizationSources
PiperidineDMF, K2CO3, 80°C, 12 hr1-(2-(Benzylthio)-5-piperidinothiophen-3-yl)ethanone75%NMR: δ 2.85 (m, 4H, N-CH2)
ThiophenolEtOH, NaOH, 50°C, 8 hr1-(2,5-Bis(benzylthio)thiophen-3-yl)ethanone68%MS: m/z 377 [M+H]+

Kinetic Note : Electron-withdrawing ketone group enhances electrophilicity at C5, enabling substitutions under mild base conditions.

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Benzodiazepine Formation

Reaction with o-phenylenediamine in PEG-400/NaOH:

text
Reaction: This compound + o-PDA → Thienyl benzo[b][1,4]diazepine Conditions: - Solvent: PEG-400 - Catalyst: NaOH (10 mol%) - Temp: 80°C - Time: 2.5 hr Yield: 90% Key Data: - IR: Disappearance of C=O (1660 cm⁻¹), new C=N (1615 cm⁻¹) - ¹H NMR: δ 4.11 (s, SCH2), 7.11–7.65 (m, aromatic H)

Green Chemistry Advantage : PEG-400 enables recyclability (3 cycles with <5% yield drop) .

Comparative Reactivity Table

PositionReactivityTypical ReactionsInfluencing Factors
C5-ClHigh (SNAr)Amine/thiol substitutionEW effect from C3-ketone
C3-COCH3ModerateReduction, enolate formationSteric hindrance from S-benzyl
S-BenzylLowOxidation (S→SO/ SO2)Proximity to electron-rich thiophene

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone is C₁₃H₁₁ClOS, with a molecular weight of 282.81 g/mol. Its structure features a thiophenic core substituted with a benzylthio group and a chlorinated moiety, which contribute to its biological activity.

Carbonic Anhydrase Inhibitors

One of the primary applications of this compound is in the development of carbonic anhydrase inhibitors. Carbonic anhydrases are enzymes that play crucial roles in various physiological processes, including respiration and acid-base balance. Inhibitors of these enzymes have therapeutic potential in treating conditions such as glaucoma and certain types of cancer .

Anticancer Agents

Recent studies have explored the synthesis of derivatives related to this compound for their anticancer properties. For instance, a study published in Medicinal Chemistry Research evaluated a series of compounds that included similar thiophenic structures against human cancer cell lines (MCF-7, HepG2, A549, and HeLa). The results indicated significant cytotoxicity and apoptosis induction in HeLa cells, suggesting that modifications around the thiophenic core can enhance anticancer activity .

Table 1: Summary of Biological Activities

CompoundTargetActivityReference
This compoundCarbonic AnhydraseInhibitor
Derivative AHeLa CellsIC50 = 0.37 µM
Derivative BMCF-7 CellsIC50 = 0.73 µM
Derivative CA549 CellsIC50 = 0.95 µM

Case Study 1: Synthesis and Evaluation of Anticancer Derivatives

In a notable study, researchers synthesized various derivatives based on the structure of this compound to evaluate their anticancer potential. The study highlighted that specific substitutions on the thiophene ring significantly enhanced the compounds' potency against cancer cell lines compared to standard treatments like sorafenib .

Case Study 2: Mechanistic Insights into Carbonic Anhydrase Inhibition

Another investigation focused on understanding the mechanism by which this compound acts as a carbonic anhydrase inhibitor. The study utilized computational docking studies to confirm its binding affinity to the enzyme's active site, providing insights into its potential therapeutic applications in managing diseases associated with dysregulated carbonic anhydrase activity .

Mechanism of Action

The mechanism of action of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone involves its interaction with various molecular targets and pathways. The presence of the benzylthio group and the chlorine atom can influence the compound’s reactivity and binding affinity to biological targets. The thiophene ring’s aromaticity allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its benzylthio and chloro substituents on the thiophene ring. Below is a comparative analysis with analogous ethanone derivatives:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Key Substituents Application Physical/Chemical Properties Reference
1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone 160982-09-2 Benzylthio, Chloro, Thiophene Carbonic anhydrase inhibitor synthesis Price: $300/1g; Solubility in DMF (inferred from synthesis)
JWH-250, JWH-302, JWH-201 Not provided Indol-3-yl, Methoxyphenyl Potential designer drugs (synthetic cannabinoids) Molecular Formula: C₂₂H₂₅NO₂; detected via GC-FTIR
1-(1,3-Benzodioxol-5-yl)ethanone Not provided Benzodioxol, Acetyl Intermediate in chalcone synthesis Melting Point: 360–362 K; planar structure with C–H···O hydrogen bonds
1-(2-Methyl-1-benzothien-3-yl)ethanone CBR01172 Benzothienyl, Methyl Unspecified (structural studies) Molecular Formula: C₁₁H₁₀OS; commercial availability
Salbutamol Impurity J (EP) ACI 190710 Hydroxy, Chlorophenyl Pharmaceutical reference standard Used in quality control for β₂-agonists


Key Observations :

  • Electronic Effects: The benzylthio group in the target compound is a strong electron donor, which may enhance its binding affinity to carbonic anhydrase compared to methoxy (JWH series) or benzodioxol groups .
  • Chlorine Substitution: The 5-chloro substituent on the thiophene ring may improve metabolic stability relative to non-halogenated analogues (e.g., benzodioxol derivatives) .

Physical and Chemical Properties

  • Melting Points: While direct data for the target compound is unavailable, structurally similar 1-(1,3-benzodioxol-5-yl)ethanone exhibits a melting point of 360–362 K, suggesting that the thiophene backbone and benzylthio group may lower melting points due to reduced crystallinity .
  • Solubility : The target compound’s use of DMF in recrystallization (as seen in for benzodioxol derivatives) implies moderate polarity and solubility in aprotic solvents.

Biological Activity

1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone, with the molecular formula C13H11ClOS2 and CAS number 160982-09-2, is a thiophene derivative notable for its unique structural features, including a benzylthio group and a chlorine atom attached to the thiophene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

  • Molecular Weight : 282.81 g/mol
  • Melting Point : Not available
  • Solubility : Slightly soluble in chloroform and methanol
  • Density : 1.33 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the benzylthio group and chlorine enhances its reactivity and binding affinity to proteins and enzymes. The thiophene ring allows for π-π interactions with aromatic amino acids, which may influence enzyme activity or receptor binding.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related thiophene derivatives can inhibit bacterial growth effectively. The minimal inhibitory concentration (MIC) values for these compounds often fall within the range of 0.004–20.00 mg/mL against various pathogens, suggesting strong antibacterial potential .

Compound MIC (mg/mL) Target Organism
This compoundTBDTBD
Thiophene Derivative A0.004Proteus mirabilis
Thiophene Derivative B20.00Staphylococcus aureus

Antioxidant Activity

The antioxidant properties of similar compounds have been evaluated using assays such as DPPH and ABTS. These assays measure the ability of a compound to scavenge free radicals, indicating its potential protective effects against oxidative stress. While specific data for this compound is limited, its structural characteristics suggest it may possess comparable antioxidant capabilities .

Case Studies

A case study involving the synthesis of carbonic anhydrase inhibitors highlighted the use of this compound as a key reagent. This study demonstrated that modifications to the thiophene ring could enhance inhibitory activity against carbonic anhydrase, an enzyme implicated in various physiological processes .

Q & A

Q. What are the established synthetic routes for 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, solvent choice significantly impacts yield: NaOH/PEG-400 systems enhance reaction efficiency in thiophene-based syntheses, as demonstrated by a 75% yield improvement in PEG-400 compared to ethanol or DMF . Key parameters to optimize include:

  • Solvent polarity : PEG-400’s high polarity facilitates better ion-pair stabilization.
  • Catalyst loading : NaOH acts as both base and catalyst, with optimal loading at 10 mol%.
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and thermal stability.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural elucidation requires:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths/angles using SHELXL for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., benzylthio and chloro groups).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 296.9872).
  • IR spectroscopy : Carbonyl stretches (~1680 cm1^{-1}) and C-S vibrations (~680 cm1^{-1}) confirm functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data are limited, general precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust .
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Spill management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How does this compound inhibit carbonic anhydrase, and what structural features drive activity?

The compound’s thiophene and benzylthio groups mimic sulfonamide inhibitors, binding to the enzyme’s zinc-active site. Computational docking (e.g., AutoDock Vina) reveals:

  • Hydrophobic interactions : Benzylthio group occupies a hydrophobic pocket.
  • Halogen bonding : The 5-chloro substituent enhances binding affinity (ΔG = -8.2 kcal/mol).
  • SAR studies : Modifying the acetyl group to a sulfonamide improves IC50_{50} values by 10-fold .

Q. How can crystallographic data resolve contradictions in reported biological activities of derivatives?

Discrepancies in activity (e.g., varying IC50_{50} values) may arise from polymorphic forms or solvent inclusion. Strategies include:

  • Packing similarity analysis : Use Mercury’s Materials Module to compare crystal structures and identify polymorphs .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π–π stacking) influencing solubility and bioavailability .

Q. What methodologies are used to evaluate the compound’s potential as a precursor for bioactive heterocycles?

Derivatization strategies include:

  • Cyclocondensation : React with hydrazines to form pyrazoles (e.g., 80% yield with o-phenylenediamine under microwave irradiation) .
  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the 5-chloro position (Pd(PPh3_3)4_4, 90°C, DMF/H2_2O) .
  • Biological screening : Test derivatives against carbonic anhydrase isoforms (e.g., hCA II and IX) via stopped-flow CO2_2 hydration assays .

Q. How can computational tools predict the environmental fate or toxicity of this compound?

EPA’s CompTox Dashboard provides:

  • QSAR models : Predict logP (2.8) and bioaccumulation potential.
  • ToxCast data : Screen for endocrine disruption via high-throughput assays.
  • Degradation pathways : Hydrolysis of the acetyl group dominates in aqueous media (t1/2_{1/2} = 48 h at pH 7) .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Common issues include:

  • Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. benzylthiol to minimize disulfide byproducts).
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization (ethanol/water).
  • Thermal stability : DSC analysis shows decomposition above 200°C, guiding safe drying protocols .

Q. Notes

  • For crystallography, SHELX and Mercury are industry standards .
  • Biological assays should follow OECD/ICH guidelines for reproducibility.

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